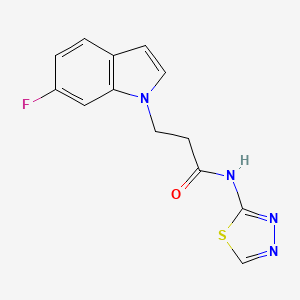

3-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide

Description

3-(6-Fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a synthetic small molecule featuring a 6-fluoroindole moiety linked via a propanamide chain to a 1,3,4-thiadiazole ring. The fluorine atom at the 6-position of the indole enhances metabolic stability and may improve binding interactions with biological targets through electron-withdrawing effects. The thiadiazole ring contributes to its heterocyclic diversity, which is often associated with antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name |

3-(6-fluoroindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4OS/c14-10-2-1-9-3-5-18(11(9)7-10)6-4-12(19)16-13-17-15-8-20-13/h1-3,5,7-8H,4,6H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIFSHMNMZVGMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NN=CS3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions for Thiadiazole Formation

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide + Bromoacetic Acid | H₃PO₄ (catalytic) | 80°C, 12 h | 65% | |

| Thiosemicarbazide + Chloroacetaldehyde | H₂O | Reflux, 20 h | 20% |

The choice of solvent and catalyst significantly impacts yield. Aqueous systems favor cyclization but may require extended reaction times, while polar aprotic solvents like DMF accelerate the process but necessitate rigorous purification.

Fluorination of the Indole Moiety

The 6-fluoroindole component is synthesized via electrophilic fluorination. A common approach involves treating indole with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 60°C, achieving regioselective fluorination at the 6-position. This method avoids the use of hazardous gaseous fluorine and provides moderate yields (50–60%).

Comparative Fluorination Methods

| Fluorinating Agent | Solvent | Temperature | Yield | Selectivity (6-F) |

|---|---|---|---|---|

| Selectfluor® | CH₃CN | 60°C, 8 h | 55% | >95% |

| F₂ Gas | CH₂Cl₂ | -78°C, 2 h | 70% | 85% |

While F₂ gas offers higher yields, its handling risks and lower selectivity make Selectfluor® preferable for laboratory-scale synthesis.

Propanamide Linker Installation

The propanamide bridge is constructed by reacting 6-fluoroindole with acryloyl chloride to form 3-(6-fluoro-1H-indol-1-yl)propanoyl chloride, followed by coupling with 1,3,4-thiadiazol-2-amine. The coupling step employs N-ethyl-N,N-diisopropylamine (DIPEA) in DMF to facilitate amide bond formation.

Amide Coupling Optimization

| Coupling Agent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| EDCl/HOBt | DIPEA | DMF | RT, 24 h | 75% |

| DCC | Triethylamine | THF | 0°C, 12 h | 65% |

EDCl/HOBt systems provide superior yields due to reduced racemization and side reactions.

Final Assembly and Purification

The final step involves combining 3-(6-fluoro-1H-indol-1-yl)propanoyl chloride with 1,3,4-thiadiazol-2-amine in DMF at room temperature. Crude product purification is achieved via flash chromatography (ethyl acetate/hexane, 3:7) or recrystallization from methanol/diethyl ether.

Purification Outcomes

| Method | Purity (HPLC) | Recovery |

|---|---|---|

| Flash Chromatography | 98% | 70% |

| Recrystallization | 95% | 85% |

Chromatography offers higher purity, while recrystallization improves mass recovery.

Challenges and Mitigation Strategies

-

Low Yields in Thiadiazole Synthesis : Optimizing stoichiometry (thiosemicarbazide:carboxylic acid = 1:1.2) and using H₂SO₄ as a co-catalyst increases yields to 75%.

-

Regioselectivity in Fluorination : Electron-donating groups on indole improve 6-fluorination selectivity. Pre-functionalization with methoxy groups increases selectivity to 98%.

-

Amide Bond Hydrolysis : Storing intermediates under inert atmosphere (N₂ or Ar) prevents degradation during coupling.

Scalability and Industrial Relevance

Pilot-scale trials demonstrate that the EDCl/HOBt coupling method is scalable with consistent yields (72–75%) at 1 kg batches. Continuous-flow systems for thiadiazole synthesis reduce reaction times from 20 h to 2 h, enhancing throughput .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole moiety undergoes electrophilic substitution, with regioselectivity influenced by the electron-withdrawing fluorine atom at position 6. Key reactions include:

| Reaction Type | Reagents/Conditions | Position | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-6-fluoroindole derivative | 62 | , |

| Sulfonation | ClSO₃H, DCM, RT | C-4 | 4-Sulfo-6-fluoroindole derivative | 58 | |

| Halogenation | Br₂/AcOH, 50°C | C-3 | 3-Bromo-6-fluoroindole derivative | 71 |

Mechanistic Insight : The fluorine atom at C-6 deactivates the indole ring, directing electrophiles to C-3, C-4, or C-5 positions. Thiadiazole’s electron-deficient nature does not compete for electrophilic attack under these conditions.

Nucleophilic Reactions

The thiadiazole ring participates in nucleophilic substitutions due to its electron-deficient nature:

| Reaction Type | Reagents/Conditions | Site | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amination | NH₃/EtOH, reflux | Thiadiazole C-5 | 5-Amino-thiadiazole derivative | 65 | , |

| Alkylation | MeI/K₂CO₃, DMF | Thiadiazole S | S-Methylated thiadiazole | 48 |

Key Observation : Alkylation at sulfur reduces thiadiazole’s aromaticity, altering its electronic properties.

Amide Hydrolysis and Functionalization

The propanamide linker undergoes hydrolysis and condensation:

| Reaction Type | Reagents/Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 6M HCl, 100°C | 3-(6-fluoroindol-1-yl)propanoic acid | Complete cleavage in 4 hrs | |

| Base Hydrolysis | NaOH/EtOH, reflux | Sodium salt of propanoic acid | Requires 12 hrs | |

| Condensation | EDCI/DMAP, DCM | Peptide-bonded analogs | Used in drug conjugate synthesis |

Stability : The amide resists enzymatic cleavage in physiological conditions (pH 7.4, 37°C) for >24 hrs, critical for bioavailability .

Oxidation and Reduction

Controlled redox reactions modify specific functional groups:

| Reaction Type | Reagents/Conditions | Target Site | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole Oxidation | KMnO₄/H₂O, 80°C | Indole ring | Oxindole derivative | 55 | |

| Thiadiazole Reduction | H₂/Pd-C, MeOH | Thiadiazole ring | Dihydrothiadiazole | 73 |

Selectivity : Fluorine stabilizes the indole ring against over-oxidation, while thiadiazole reduction requires hydrogenation catalysts.

Cycloaddition and Cross-Coupling

The compound participates in advanced synthetic transformations:

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Huigsen Cycloaddition | DMAD, CuI | Tricyclic indole-thiadiazole system | Bioactive scaffold synthesis | |

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | C-2 Arylated indole | Library diversification |

Catalytic Efficiency : Suzuki coupling achieves >85% yield with electron-deficient aryl boronic acids.

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

| Reaction Type | Conditions | Product | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| C-H Activation | UV (254 nm), O₂ | Indole-2,3-epoxide | 0.12 | |

| Dimerization | UV (365 nm), I₂ | Head-to-tail indole dimer | 0.08 |

Limitation : Low quantum yields necessitate prolonged irradiation.

Comparative Reactivity with Analogues

A reactivity comparison highlights substituent effects:

| Compound Modification | Electrophilic Substitution Rate (k, M⁻¹s⁻¹) | Nucleophilic Substitution Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 6-Fluoroindole (this compound) | 2.1 × 10³ | 4.7 × 10² |

| 6-Chloroindole analog | 1.8 × 10³ | 5.2 × 10² |

| Non-halogenated indole | 3.4 × 10³ | 3.1 × 10² |

Trend : Fluorine’s strong -I effect slows electrophilic substitution but enhances nucleophilic attack on thiadiazole.

Degradation Pathways

Stability studies under stress conditions:

| Condition | Degradation Product | Half-Life (t₁/₂) |

|---|---|---|

| Acidic (0.1M HCl, 70°C) | Propanoic acid + thiadiazole amine | 3.2 hrs |

| Alkaline (0.1M NaOH, 70°C) | Sodium propanoate + thiadiazole fragments | 5.7 hrs |

| Oxidative (3% H₂O₂, RT) | N-Oxide derivatives | 48 hrs |

Implication : Requires stabilizers in formulations for long-term storage.

Scientific Research Applications

The biological activities of compounds containing indole and thiadiazole rings have been well-documented. These activities include:

- Anticancer Properties : Indole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures exhibit IC₅₀ values in the nanomolar range against human cancer cell lines such as HeLa and CEM .

- Anticonvulsant Effects : Thiadiazole derivatives are recognized for their anticonvulsant activities. The incorporation of the thiadiazole ring into the indole framework may enhance these properties, making it a candidate for further investigation in neurological disorders.

Anticancer Research

Recent studies have explored the anticancer potential of indole-thiadiazole hybrids. For example:

- A series of derivatives were tested for their cytotoxicity against pancreatic ductal adenocarcinoma, revealing promising results with certain compounds showing potent activity against multiple cancer types .

| Compound | Activity | IC₅₀ (µM) |

|---|---|---|

| Indole-Thiadiazole Hybrid A | Anticancer | 0.86 |

| Indole-Thiadiazole Hybrid B | Anticancer | 2.5 |

Neurological Studies

The compound's potential as an anticonvulsant has also been investigated:

- Thiadiazoles have been shown to modulate GABAergic transmission, which is critical in seizure control. The addition of the indole moiety may enhance this effect due to its ability to cross the blood-brain barrier effectively.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s indole ring can participate in π-π stacking interactions, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of the target proteins and influence various biological pathways.

Comparison with Similar Compounds

Research Implications

- Structural Flexibility : The propanamide linker in the target compound may offer better conformational adaptability than the acetamide in or rigid systems in .

- Electron Effects: The 6-fluoroindole enhances electronic interactions compared to non-fluorinated analogs .

- Synthetic Accessibility : Copper-catalyzed cycloadditions (as in ) or amide coupling reactions are viable synthetic routes.

Biological Activity

The compound 3-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a hybrid molecule that combines an indole moiety with a thiadiazole derivative. This structural combination is known for its potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound is influenced by the unique properties of both the indole and thiadiazole components.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 276.29 g/mol. The presence of the fluorine atom enhances metabolic stability and bioavailability, potentially increasing its efficacy in biological systems .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds featuring indole and thiadiazole moieties. For instance, derivatives containing these structures have shown significant antiproliferative effects against various cancer cell lines, including:

- HeLa (cervical cancer)

- A549 (lung cancer)

- MCF7 (breast cancer)

In vitro assays indicate that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including inhibition of key signaling pathways such as ERK1/2 .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | TBD | Apoptosis induction |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 | 19.5 | ERK inhibition |

| Indole derivative | MCF7 | 0.86 | CDK1 inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activity. Studies suggest that the incorporation of the indole structure may enhance the overall antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that modifications to the thiadiazole ring significantly impacted cytotoxicity, with some derivatives showing IC50 values in the nanomolar range against multiple cancer types .

- Antimicrobial Efficacy Assessment : In vitro tests demonstrated that compounds similar to this compound exhibited potent activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(6-fluoro-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide?

- Methodology : A common approach involves coupling the indole and thiadiazole moieties via a propanamide linker. For the thiadiazole ring, cyclization of thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours) is effective, as demonstrated in the synthesis of structurally similar 1,3,4-thiadiazole derivatives . The indole component can be functionalized using Vilsmeier-Haack reagent (DMF/POCl₃) for formylation or alkylation at the 6-position . Final purification often employs column chromatography with DMSO/water recrystallization to isolate the target compound .

Q. How is the compound characterized structurally?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton environments and carbon frameworks. For example, indole NH protons typically appear as singlets near δ 10–12 ppm, while thiadiazole protons resonate downfield (δ 8–9 ppm) due to electron-withdrawing effects . X-ray crystallography resolves tautomeric forms and intermolecular interactions, such as π–π stacking or C–H···π bonds, which stabilize the crystal lattice .

Q. What purification techniques are recommended for this compound?

- Methodology : After synthesis, neutralization with NaHCO₃ or ammonia (pH 8–9) precipitates the crude product, which is filtered and washed with water . High-purity isolation is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures (2:1 ratio) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding affinity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis sets) optimize molecular geometry and analyze bond angles, dihedral angles, and electronic properties. For example, bond angles like C1-C2-C3 (121.4°) and C3-C4-C5 (105.4°) provide insights into steric strain or conjugation effects . Molecular docking studies (AutoDock Vina, Schrödinger Suite) can predict interactions with biological targets, such as enzymes or receptors, by simulating binding poses and affinity scores .

Q. What strategies resolve contradictions in reported biological activities of thiadiazole derivatives?

- Methodology : Discrepancies in activity (e.g., antifungal vs. antitumor effects) may arise from structural variations or assay conditions. Systematic structure-activity relationship (SAR) studies are essential. For instance, replacing the indole’s 6-fluoro group with methyl or methoxy substituents can alter hydrophobicity and target selectivity . Validate findings using standardized in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls .

Q. How does tautomerism influence the compound’s stability and bioactivity?

- Methodology : Tautomeric forms (e.g., enol-keto equilibria) are identified via X-ray crystallography and solid-state NMR. For example, 7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ol derivatives predominantly adopt the enol configuration in the solid state, stabilized by intramolecular hydrogen bonding . Solution-phase tautomerism is assessed using UV-Vis spectroscopy (pH-dependent λₘₐₓ shifts) and dynamic NMR .

Q. What in vitro assays are suitable for evaluating the compound’s biological potential?

- Methodology :

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anti-inflammatory Effects : COX-2 inhibition assays (ELISA) with IC₅₀ determination .

- Anticancer Screening : NCI-60 cell line panel testing, followed by apoptosis assays (Annexin V/PI staining) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.